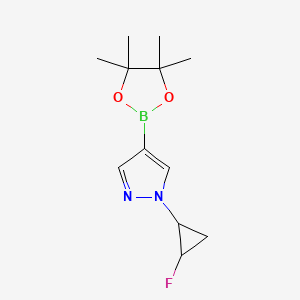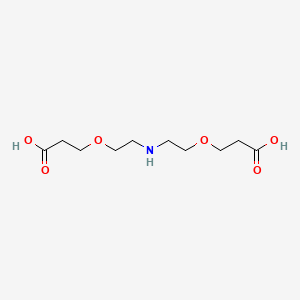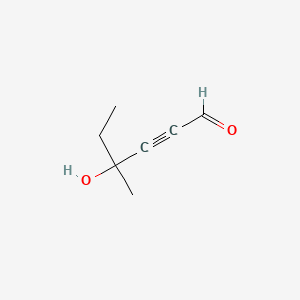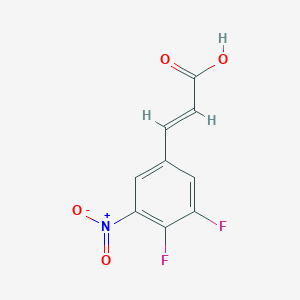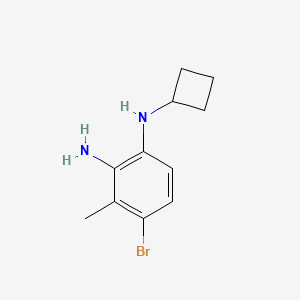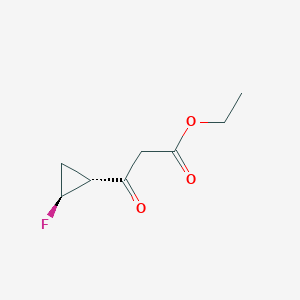
trans-Ethyl-(2-fluorocyclopropyl)-3-oxopropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-Ethyl-(2-fluorocyclopropyl)-3-oxopropanoate: is a chemical compound that belongs to the class of cyclopropyl esters It is characterized by the presence of a fluorine atom attached to a cyclopropyl ring, which is further connected to an ethyl ester group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Ethyl-(2-fluorocyclopropyl)-3-oxopropanoate typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via a fluorination reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Esterification: The final step involves the esterification of the cyclopropyl ring with ethyl alcohol in the presence of an acid catalyst to form the ethyl ester group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions:
Oxidation: trans-Ethyl-(2-fluorocyclopropyl)-3-oxopropanoate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium iodide (NaI) or potassium thiocyanate (KSCN) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or functionalized derivatives.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: trans-Ethyl-(2-fluorocyclopropyl)-3-oxopropanoate can be used as a building block in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound can be used to study the effects of fluorinated cyclopropyl groups on biological systems.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with specific properties, such as increased stability or reactivity.
作用机制
The mechanism of action of trans-Ethyl-(2-fluorocyclopropyl)-3-oxopropanoate involves its interaction with molecular targets through its functional groups. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. The cyclopropyl ring provides rigidity to the molecule, influencing its binding affinity and specificity.
相似化合物的比较
- trans-2-Fluoro-cyclopropanecarboxylic acid ethyl ester
- Ethyl (Z)-cinnamate
Comparison:
- Structural Differences: trans-Ethyl-(2-fluorocyclopropyl)-3-oxopropanoate has a unique combination of a fluorinated cyclopropyl ring and an ethyl ester group, which distinguishes it from other similar compounds.
- Reactivity: The presence of the fluorine atom and the cyclopropyl ring can significantly influence the reactivity and stability of the compound compared to its analogs.
- Applications: While similar compounds may have overlapping applications, the specific structural features of this compound can make it more suitable for certain research and industrial purposes.
属性
分子式 |
C8H11FO3 |
|---|---|
分子量 |
174.17 g/mol |
IUPAC 名称 |
ethyl 3-[(1R,2S)-2-fluorocyclopropyl]-3-oxopropanoate |
InChI |
InChI=1S/C8H11FO3/c1-2-12-8(11)4-7(10)5-3-6(5)9/h5-6H,2-4H2,1H3/t5-,6-/m0/s1 |
InChI 键 |
WKEXZXHWDVGSCK-WDSKDSINSA-N |
手性 SMILES |
CCOC(=O)CC(=O)[C@H]1C[C@@H]1F |
规范 SMILES |
CCOC(=O)CC(=O)C1CC1F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


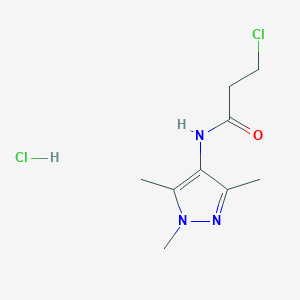
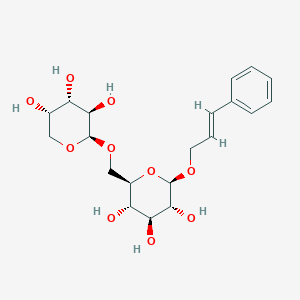

![Ethanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide](/img/structure/B13726786.png)
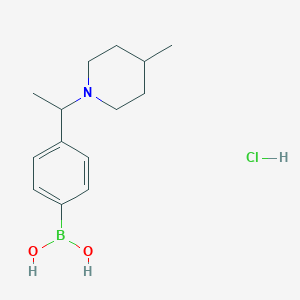
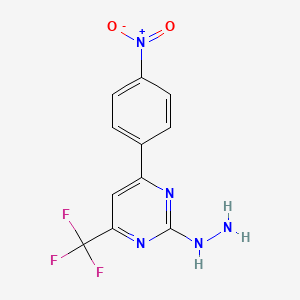
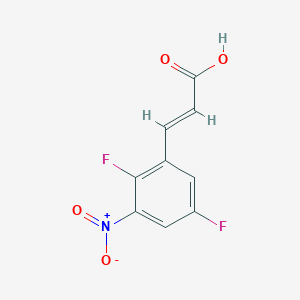
![2-[2-(2-triethoxysilylethylcarbamoylamino)ethoxy]ethyl N-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyldisulfanyl]ethyl]carbamate](/img/structure/B13726803.png)

